molecular formula C14H15F3N4O2 B2493973 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034225-10-8

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2493973
CAS No.: 2034225-10-8
M. Wt: 328.295
InChI Key: ZFBZYGBOXSRAAZ-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is a compound that features a unique combination of an imidazole ring, an ethoxyethyl chain, and a trifluoromethyl-substituted nicotinamide moiety

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride

    Substitution: Thiols, amines, alkyl halides

Major Products

The major products formed from these reactions include imidazole N-oxides, amines, and substituted imidazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
  • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-nicotinamide
  • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-6-methyl-nicotinamide

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to the presence of both the imidazole ring and the trifluoromethyl-substituted nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2/c15-14(16,17)12-2-1-11(9-20-12)13(22)19-4-7-23-8-6-21-5-3-18-10-21/h1-3,5,9-10H,4,6-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBZYGBOXSRAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCOCCN2C=CN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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